8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid
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Overview
Description
DRI-C21045 is a potent and selective inhibitor of the CD40-CD40L costimulatory protein-protein interaction. This compound has shown significant potential in modulating immune responses, making it a valuable tool in scientific research, particularly in the fields of immunology and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DRI-C21045 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of DRI-C21045 is synthesized through a series of condensation and cyclization reactions. These reactions typically require specific catalysts and controlled temperatures to ensure high yield and purity.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of DRI-C21045 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: For higher efficiency and scalability, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved safety.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
DRI-C21045 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of DRI-C21045, each with potentially unique biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent analogs.
Scientific Research Applications
DRI-C21045 has a wide range of applications in scientific research:
Inflammation: The compound is valuable in research focused on inflammatory pathways and the development of anti-inflammatory drugs.
Cancer Research: DRI-C21045 is investigated for its potential to inhibit tumor growth by modulating immune checkpoints.
Drug Development: It serves as a lead compound in the development of new therapeutic agents targeting the CD40-CD40L interaction.
Mechanism of Action
DRI-C21045 exerts its effects by inhibiting the interaction between CD40 and CD40L, which are crucial for the activation of immune responses. This inhibition leads to:
Suppression of NF-κB Activation: By blocking CD40L-induced activation of NF-κB, DRI-C21045 reduces the expression of pro-inflammatory cytokines.
Inhibition of B Cell Proliferation: The compound prevents the proliferation of B cells, which are essential for antibody production.
Modulation of T Cell Responses: DRI-C21045 affects T cell activation and differentiation, which are critical for adaptive immunity.
Comparison with Similar Compounds
Similar Compounds
CP-870,893: Another CD40-CD40L interaction inhibitor with similar immunomodulatory effects.
AS-10: A compound with comparable inhibitory activity on the CD40-CD40L interaction.
BMS-986142: A selective inhibitor of the CD40-CD40L pathway used in autoimmune disease research.
Uniqueness of DRI-C21045
DRI-C21045 stands out due to its high selectivity and potency in inhibiting the CD40-CD40L interaction. Its unique chemical structure allows for effective modulation of immune responses with minimal off-target effects .
Properties
IUPAC Name |
8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O7S/c1-41-32(37)25-14-12-23(13-15-25)30(35)33-26-18-16-21(17-19-26)20-8-10-24(11-9-20)31(36)34-27-6-2-4-22-5-3-7-28(29(22)27)42(38,39)40/h2-19H,1H3,(H,33,35)(H,34,36)(H,38,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAWLSZPOBGURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=CC=C5)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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